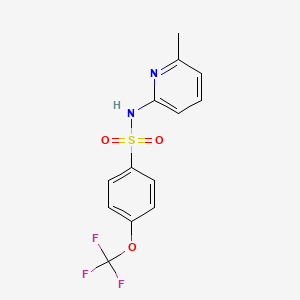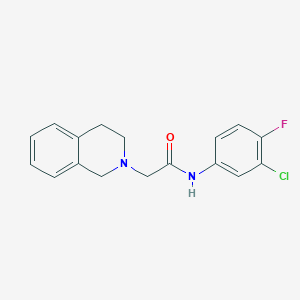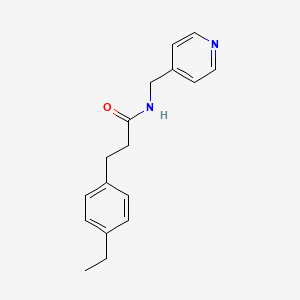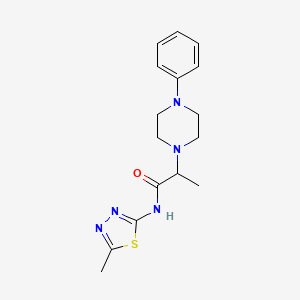
N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide
Vue d'ensemble
Description
N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is crucial for the activation of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies for the treatment of B cell malignancies and autoimmune diseases.
Mécanisme D'action
N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide works by selectively binding to the active site of BTK and inhibiting its activity. BTK is a key enzyme in the B cell receptor signaling pathway, which is crucial for B cell activation and proliferation. By inhibiting BTK, N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide prevents B cell activation and proliferation, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide has been shown to inhibit B cell activation and proliferation in preclinical studies. This leads to a reduction in inflammation and autoimmune responses, making N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide a potential therapeutic option for autoimmune diseases. N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide has also demonstrated efficacy in animal models of B cell malignancies, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide is its high selectivity for BTK, which reduces the risk of off-target effects. N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide has also shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system. Additionally, N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide may have limited efficacy in patients with BTK mutations that confer resistance to BTK inhibitors.
Orientations Futures
There are several potential future directions for research on N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide. One area of interest is the development of combination therapies with other agents that target the B cell receptor signaling pathway. Another potential direction is the investigation of N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide in other autoimmune diseases beyond rheumatoid arthritis and lupus. Additionally, further studies are needed to determine the safety and efficacy of N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide in clinical trials, particularly in patients with BTK mutations.
Applications De Recherche Scientifique
N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide has been extensively studied for its potential therapeutic applications in B cell malignancies and autoimmune diseases. Preclinical studies have shown that N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide is highly selective for BTK and inhibits B cell activation and proliferation. N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-9-3-2-4-12(17-9)18-22(19,20)11-7-5-10(6-8-11)21-13(14,15)16/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDERVOUFODAPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4436018.png)
![2-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436025.png)
![1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4436039.png)

![1-[(4-ethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide](/img/structure/B4436056.png)
![N-(4-bromo-3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4436061.png)
![6-methyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4436067.png)
![8-(3-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4436071.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4436078.png)
![N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4436101.png)
![2-{1-(2-ethoxybenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4436104.png)

